molecular formula C26H26N2O3S B15151583 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)-N-methylbenzamide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)-N-methylbenzamide

Katalognummer: B15151583
Molekulargewicht: 446.6 g/mol
InChI-Schlüssel: KQBMJCOIXGFHFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)-N-methylbenzamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)-N-methylbenzamide typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a benzylamine derivative with a thioglycolic acid derivative under acidic conditions.

    Benzylation: The thiazolidinone intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Amidation: The final step involves the reaction of the benzylated thiazolidinone with 4-methoxybenzylamine and methylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl and methoxybenzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)-N-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Research: The compound is used to investigate the mechanisms of action of thiazolidinones in biological systems.

    Drug Development: It serves as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-benzyl-N-methylbenzamide: Similar structure but lacks the methoxy group.

    4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-hydroxybenzyl)-N-methylbenzamide: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)-N-methylbenzamide is unique due to the presence of the methoxy group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potency and selectivity as a therapeutic agent.

Eigenschaften

Molekularformel

C26H26N2O3S

Molekulargewicht

446.6 g/mol

IUPAC-Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide

InChI

InChI=1S/C26H26N2O3S/c1-27(16-20-8-14-23(31-2)15-9-20)25(30)21-10-12-22(13-11-21)26-28(24(29)18-32-26)17-19-6-4-3-5-7-19/h3-15,26H,16-18H2,1-2H3

InChI-Schlüssel

KQBMJCOIXGFHFI-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.